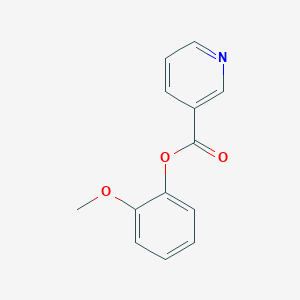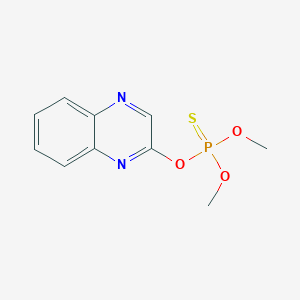
Quinalphos-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinalphos-methyl is a widely used organophosphate insecticide that has been used for decades to control pests in agriculture. It is a cholinesterase inhibitor that affects the central nervous system of insects and leads to their death. The chemical structure of quinalphos-methyl is (C12H15O2PS2) and it is also known as O,O-dimethyl O-quinoxalin-2-yl phosphorothioate.
Mécanisme D'action
Quinalphos-methyl inhibits the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The chemical binds to the active site of the enzyme and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, which causes overstimulation of the nerve cells and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Quinalphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, causing a decrease in energy production and a reduction in the ability of insects to detoxify harmful chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
Quinalphos-methyl has several advantages for laboratory experiments. It is a potent insecticide that can be used to study the effects of cholinesterase inhibition on insects. It is also relatively inexpensive and easy to obtain. However, the chemical is highly toxic and must be handled with care. It is also not suitable for experiments involving non-target organisms or the environment.
Orientations Futures
There are several future directions for research on quinalphos-methyl. One area of interest is the development of new insecticides that are less toxic and have a lower environmental impact. Another area of research is the study of the effects of quinalphos-methyl on non-target organisms and the environment. Finally, there is a need for further research on the mechanism of action of quinalphos-methyl and the development of new insecticides that target specific enzymes in the nervous system.
Méthodes De Synthèse
Quinalphos-methyl can be synthesized by reacting quinoxaline-2-thiol with dimethyl phosphorochloridothioate in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
Quinalphos-methyl has been extensively researched for its insecticidal properties and its mechanism of action. It has been used in laboratory experiments to study the effects of cholinesterase inhibition on insects and to develop new insecticides. The chemical has also been tested for its toxicity to non-target organisms and its environmental impact.
Propriétés
Numéro CAS |
13593-08-3 |
|---|---|
Nom du produit |
Quinalphos-methyl |
Formule moléculaire |
C10H11N2O3PS |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
dimethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
Clé InChI |
RNGDKAQQWUYBAS-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
SMILES canonique |
COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |
Autres numéros CAS |
13593-08-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




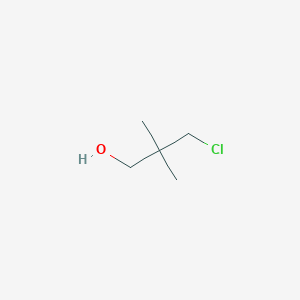
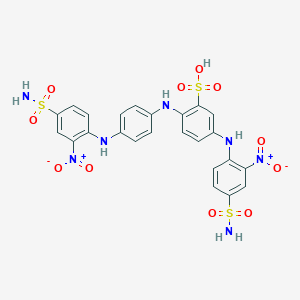
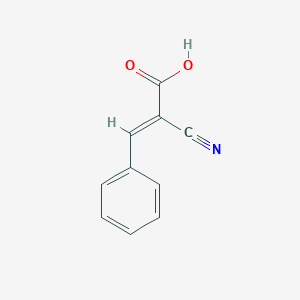
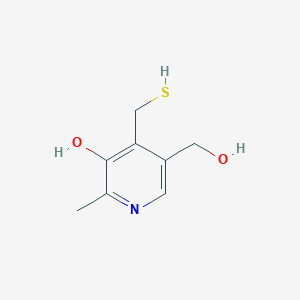
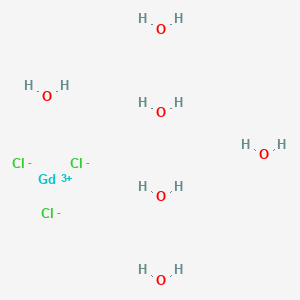
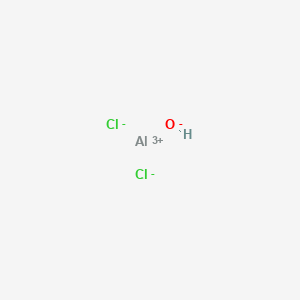
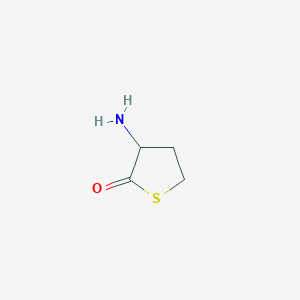
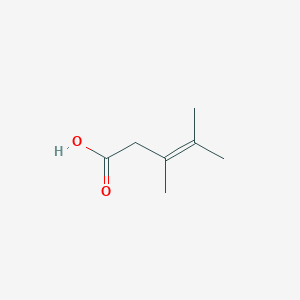
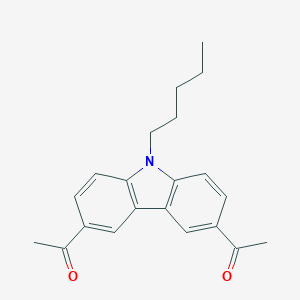
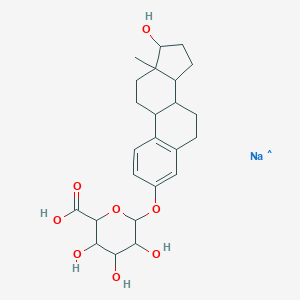

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
